ETIOCHOLANDIOL

概要

説明

これは、テストステロンの5β-還元後に5β-ジヒドロテストステロンから形成され、さらにエチオコランノロンに変換されます 。この化合物はエチオコラン(5β-アンドロスタン)ステロイドファミリーの一部であり、さまざまな生物学的プロセスにおいて重要な役割を果たしています。

準備方法

合成経路と反応条件

エチオコランジオールは、テストステロンの還元によって合成することができます。 このプロセスには、テストステロンの5β-還元による5β-ジヒドロテストステロンの形成が含まれ、その後さらにエチオコランジオールに還元されます 。反応条件には、通常、制御された温度とpH条件下で、水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤の使用が含まれます。

工業生産方法

エチオコランジオールの工業生産には、同様の還元方法を使用した大規模合成が含まれます。 このプロセスは、収率と純度が最適化されており、多くの場合、再結晶やクロマトグラフィーなどの精製手順を複数回行うことで、最終製品が要求される基準を満たしていることを保証しています .

化学反応の分析

反応の種類

エチオコランジオールは、以下を含むさまざまな化学反応を起こします。

酸化: エチオコランノロンを形成するために酸化することができます。

還元: さらなる還元により、他のジオールを形成することができます。

置換: ヒドロキシル基で置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。

還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が使用されます。

置換: アシルクロリドやハロアルカンなどの試薬を置換反応に使用できます。

生成される主要な生成物

酸化: エチオコランノロン。

還元: 還元の程度に応じてさまざまなジオール。

置換: 置換されたエチオコランジオール誘導体。

科学研究への応用

エチオコランジオールは、科学研究でいくつかの用途があります。

化学: ステロイド化学における参照化合物として、およびステロイド代謝の研究に使用されています。

生物学: 特定の代謝障害のバイオマーカーとして役立ち、さまざまな生物学的経路における役割が研究されています。

医学: ホルモン補充療法における役割など、潜在的な治療用途を探索する研究が進められています。

科学的研究の応用

Biological Activities

- Antimicrobial Properties :

- Antioxidant Activity :

- Anti-inflammatory Effects :

Pharmacological Applications

- Cardiovascular Health :

- Cancer Research :

- Dermatological Applications :

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of etiocolandiol revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The results suggest its potential use as a natural preservative or therapeutic agent against infections.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that etiocolandiol reduced the expression of cyclooxygenase-2 (COX-2) in human fibroblast cells exposed to inflammatory stimuli. This finding supports its application in formulations targeting inflammatory skin diseases.

Case Study 3: Antioxidant Activity Assessment

A comparative analysis using DPPH radical scavenging assays showed that etiocolandiol exhibited higher antioxidant capacity than some commonly used antioxidants like ascorbic acid, indicating its potential utility in food preservation and health supplements.

作用機序

エチオコランジオールは、特定の分子標的や経路と相互作用することで効果を発揮します。アンドロゲン受容体に結合し、遺伝子発現やタンパク質合成に影響を与えるとされています。 この相互作用は、筋肉の成長、免疫応答、代謝など、さまざまな生理学的プロセスを調節する上で重要な役割を果たしています .

類似化合物との比較

類似化合物

3β-エチオコランジオール: 類似の特性を持つエチオコランジオールの別の異性体ですが、生物学的活性は異なります。

アンドロスタンジオール: 類似の構造を持つ関連化合物ですが、代謝経路が異なります。

アンドロステンジオール: 類似の機能を持つ別のステロイドですが、化学的特性が異なります。

独自性

エチオコランジオールは、テストステロンからの特定の形成経路と、ステロイド代謝における独自の役割のために独特です。 さまざまな化学反応を起こす能力と、複数の分野での応用により、研究や産業目的のための貴重な化合物となっています .

生物活性

Etiocholandiol, also known as 5beta-androstane-3alpha,17beta-diol, is a steroid compound that serves as a significant intermediate in the biosynthesis of androgens. It is derived from the metabolism of dehydroepiandrosterone (DHEA) and is involved in various biological processes, including hormone regulation and metabolism. This article explores the biological activity of this compound, detailing its mechanisms, effects, and related research findings.

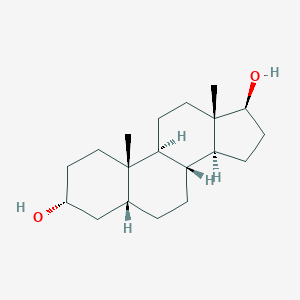

Chemical Structure and Isomerism

This compound exists in two isomeric forms: 3α-etiocholandiol and 3β-etiocholandiol . Both isomers are endogenous steroids that exhibit distinct biological activities. The structural features of these compounds contribute to their unique interactions within biological systems.

Structural Comparison

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| Dehydroepiandrosterone | Precursor to this compound | Major adrenal androgen involved in steroidogenesis |

| Androsterone | 17-ketosteroid | Active metabolite with significant androgenic effects |

| Testosterone | 17β-hydroxyandrost-4-en-3-one | Primary male sex hormone influencing secondary traits |

| Pregnanediol | Metabolite of progesterone | Involved in pregnancy maintenance |

| 11-Ketoetiocholanolone | Oxidized form of this compound | Exhibits distinct biological activities |

Hormonal Regulation

This compound plays a crucial role in the regulation of hormones, particularly in the hypothalamic-pituitary-gonadal (HPG) axis. Research indicates that it may influence the secretion of gonadotropins and sex hormones, thereby impacting reproductive health and function. For instance, studies have shown that alterations in this compound levels can affect testosterone production and overall endocrine balance .

Effects on Hemoglobin Synthesis

Recent studies have highlighted this compound's potential to stimulate hemoglobin synthesis. In vitro experiments demonstrated that certain steroid metabolites, including this compound, can enhance porphyrin biosynthesis in liver cells, suggesting a role in erythropoiesis . This activity may have implications for conditions characterized by anemia or impaired erythropoiesis.

Influence on Metabolism

This compound has been implicated in various metabolic processes beyond its hormonal functions. It has been shown to affect lipid metabolism and may play a role in modulating insulin sensitivity. These effects are particularly relevant for understanding metabolic disorders such as obesity and type 2 diabetes .

Study on Hemoglobin Induction

A pivotal study published in Proceedings of the National Academy of Sciences demonstrated that steroid metabolites could stimulate hemoglobin formation directly. The researchers found that this compound significantly increased porphyrin levels in chick embryo liver cells, indicating its potential therapeutic applications for anemia .

Investigation into Metabolic Effects

Another study explored the impact of this compound on metabolic pathways in bovine uterine endometrium. The findings suggested that neutral steroid reduction might affect reproductive efficiency and overall metabolic health, highlighting the compound's broader physiological relevance .

特性

IUPAC Name |

(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMYJHIOYJEBSB-GCXXXECGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017857 | |

| Record name | Etiocholanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Etiocholanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1851-23-6 | |

| Record name | 5β-Androstane-3α,17β-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1851-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etiocholanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001851236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etiocholanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETIOCHOLANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8A379RX68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Etiocholanediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000551 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。